3-(Tetrapropenyl)pyrrolidine-2,5-dione

Description

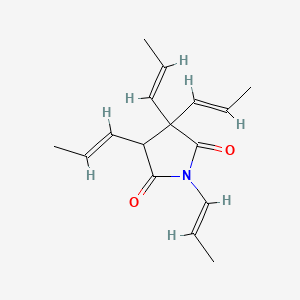

Structure

2D Structure

3D Structure

Properties

CAS No. |

80558-82-3 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

1,3,3,4-tetrakis[(E)-prop-1-enyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H21NO2/c1-5-9-13-14(18)17(12-8-4)15(19)16(13,10-6-2)11-7-3/h5-13H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |

InChI Key |

ZTJGDLVYXVZGIS-HFBXSBKTSA-N |

Isomeric SMILES |

C/C=C/C1C(C(=O)N(C1=O)/C=C/C)(/C=C/C)/C=C/C |

Canonical SMILES |

CC=CC1C(=O)N(C(=O)C1(C=CC)C=CC)C=CC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tetrapropenyl Pyrrolidine 2,5 Dione and Its Analogues

Classical and Contemporary Synthetic Routes to Pyrrolidine-2,5-diones

The construction of the pyrrolidine-2,5-dione ring system is a central theme in heterocyclic chemistry. nih.gov Over the years, a variety of reliable methods have been established for the synthesis of these important compounds.

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most fundamental and widely employed strategies for the synthesis of pyrrolidine-2,5-diones. This approach typically involves the reaction of a succinic anhydride (B1165640) derivative with a primary amine, leading to the formation of the five-membered imide ring.

The reaction between a succinic anhydride and an amine is a cornerstone of pyrrolidine-2,5-dione synthesis. nih.gov In the specific context of 3-(Tetrapropenyl)pyrrolidine-2,5-dione, the corresponding anhydride precursor is Dihydro-3-(tetrapropenyl)furan-2,5-dione, which is also known as tetrapropenylsuccinic anhydride. wikipedia.org This reaction proceeds via a two-step mechanism. Initially, the amine performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a succinamic acid intermediate. Subsequent heating of this intermediate induces an intramolecular cyclization via dehydration, yielding the final pyrrolidine-2,5-dione product.

The versatility of this method lies in the wide variety of commercially available or readily synthesized amines that can be employed, allowing for the introduction of diverse substituents at the nitrogen atom of the pyrrolidine-2,5-dione ring. The reaction conditions are often straightforward, typically involving heating the reactants together, sometimes in the presence of a solvent. For instance, the synthesis of N-sulfonyl pyrrolidine-2,5-diones has been achieved by reacting sulfamides with succinic anhydride under reflux in acetonitrile, catalyzed by a Dawson-type heteropolyacid. tandfonline.comtandfonline.com

A general representation of this reaction is depicted below:

Scheme 1: General synthesis of pyrrolidine-2,5-diones from succinic anhydrides and amines.

| Reactant 1 | Reactant 2 | Product |

| Dihydro-3-(tetrapropenyl)furan-2,5-dione | Primary Amine (R-NH₂) | 3-(Tetrapropenyl)-1-R-pyrrolidine-2,5-dione |

| Succinic anhydride | Sulfamide (B24259) | N-sulfonyl pyrrolidine-2,5-dione |

The introduction of substituents onto the nitrogen atom of the pyrrolidine-2,5-dione ring is crucial for modifying the properties of the final molecule. A primary strategy for achieving N-substitution is through the careful selection of the amine used in the cyclocondensation reaction with a succinic anhydride derivative, as detailed in the preceding section. rdd.edu.iq

Furthermore, N-substituted maleimides can serve as precursors for the synthesis of N-substituted pyrrolidine-2,5-diones. For example, cycloalkyl, alkyl, and aryl carbonyl derivatives have been synthesized through the Michael addition of ketones to N-substituted maleimides. ebi.ac.uk This approach allows for the introduction of a wide range of functional groups at the 3-position of the pyrrolidine-2,5-dione ring while maintaining the desired N-substituent.

Another approach involves the direct N-substitution of a pre-formed pyrrolidine-2,5-dione. However, this is less common due to the potential for side reactions. The acidity of the N-H proton in unsubstituted pyrrolidine-2,5-dione allows for deprotonation with a suitable base, followed by reaction with an electrophile to introduce the desired substituent.

The following table summarizes some examples of N-substituted pyrrolidine-2,5-diones and the corresponding synthetic strategies.

| N-Substituent | Synthetic Strategy | Reference |

| Sulfonyl | Condensation of sulfamide with succinic anhydride | tandfonline.comtandfonline.com |

| Cycloalkyl, alkyl, aryl carbonyl | Michael addition of ketones to N-substituted maleimides | ebi.ac.uk |

| Various alkyl and aryl groups | Condensation of primary amines with γ-butyrolactone | rdd.edu.iq |

Multi-component Reaction Strategies for Pyrrolidine-2,3-diones (Contextual to Pyrrolidine (B122466) Dione (B5365651) Synthesis)

While the focus is on pyrrolidine-2,5-diones, the synthesis of the isomeric pyrrolidine-2,3-diones through multi-component reactions (MCRs) offers valuable insights into the construction of the pyrrolidine dione core. tandfonline.comresearchgate.net MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov

For the synthesis of polysubstituted pyrrolidine-2,3-diones, a common MCR involves the reaction of an amine, an aldehyde, and a β-ketoester, such as ethyl 2,4-dioxovalerate. beilstein-journals.org This reaction proceeds through a series of steps, often initiated by the formation of an enamine or an imine, followed by cyclization to yield the highly functionalized pyrrolidine-2,3-dione (B1313883) ring system. The use of different starting materials allows for the generation of a library of diverse compounds. beilstein-journals.org Although this method directly yields pyrrolidine-2,3-diones, the principles of bond formation and ring closure are relevant to the broader field of pyrrolidine dione synthesis.

Precursor Transformation Approaches (e.g., Succinic Acid Derivatization)

The synthesis of pyrrolidine-2,5-diones can also be achieved through the transformation of suitable precursors, with succinic acid being a common starting material. ijapbc.com Succinic acid can be converted into its more reactive derivative, succinic anhydride, through dehydration, often accomplished by heating with a dehydrating agent like acetyl chloride or thionyl chloride. wikipedia.orgpearson.com This in-situ or separately prepared succinic anhydride can then be reacted with an amine as previously described.

Alternatively, succinic acid can be directly reacted with an amine under conditions that promote amide formation and subsequent cyclization. For example, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione has been synthesized by first converting succinic acid to succinyl chloride using thionyl chloride, followed by reaction with m-chloroaniline. ijapbc.com

These precursor transformation approaches provide flexibility in the synthetic design, allowing for the utilization of readily available starting materials.

Targeted Synthesis of Substituted Pyrrolidine-2,5-dione Analogues and Derivatives

The targeted synthesis of substituted pyrrolidine-2,5-dione analogues is a significant area of research, driven by the desire to create compounds with specific biological or material properties. nih.gov This often involves the introduction of various substituents at the 3- and 4-positions of the pyrrolidine-2,5-dione ring, in addition to N-substitution.

One common strategy for introducing substituents at the 3-position is through the Michael addition to maleimides. core.ac.uk For instance, the synthesis of 3-bulky substituted pyrrolidine-2,5-dione derivatives has been achieved via a Lewis acid-catalyzed Michael reaction on the maleimide (B117702) core. core.ac.uk This approach allows for the introduction of a wide range of carbon and heteroatom nucleophiles.

Another method involves starting with a substituted succinic acid or anhydride. For example, 2-(6-fluoronaphthalen-1-yl)succinic acid can be used as a precursor to synthesize the corresponding 3-substituted pyrrolidine-2,5-dione. google.com

The following table presents examples of targeted synthesis of substituted pyrrolidine-2,5-dione analogues.

| Substituent(s) | Synthetic Approach | Starting Materials |

| 3-chloro-N-aryl | Ring opening of maleic anhydride with aromatic amines, followed by cyclization with thionyl chloride | Maleic anhydride, aromatic amines |

| 3-substituted (from ketones) | Michael addition of ketones to N-substituted maleimides | N-substituted maleimides, ketones |

| 3-(1-hydroxyethylidene)-5-substituted | Reaction of aroyl acetates with N-substituted glycine (B1666218) esters | Aroyl acetates, N-substituted glycine esters |

| 3,4-dihydroxy | From tartaric acid derivatives | Tartaric acid |

Functionalization at Pyrrolidine Ring Positions and Substituent Effects

The pyrrolidine-2,5-dione scaffold offers multiple positions for functionalization, primarily at the nitrogen (N-1) and the two carbon atoms adjacent to the carbonyl groups (C-3 and C-4). The nature of the substituents introduced at these positions has a profound effect on the molecule's chemical properties and biological activity.

Research has shown that structural modifications of pyrrolidine-2,5-dione derivatives can lead to compounds with significant therapeutic potential. For instance, modifying substituents at the C-3 position is crucial for developing anticonvulsant properties. researchgate.net A study analyzing structure-activity relationships (SAR) found that derivatives with 3-benzhydryl and 3-isopropyl groups exhibited the most favorable protection in certain anticonvulsant tests, while 3-methyl and unsubstituted analogues were more active in others. researchgate.net Similarly, the introduction of a non-aromatic sec-butyl group at the C-3 position, combined with a 3-trifluoromethylphenylpiperazine fragment, was shown to positively affect anticonvulsant activity. researchgate.net

In the context of anti-inflammatory agents, a disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino) moiety creates a template that mimics traditional COX-2 inhibitors. bohrium.com This strategic functionalization has led to the development of highly potent dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). bohrium.com

The synthesis of these functionalized rings can be achieved through various routes. One common method involves the reaction of maleic anhydride with aromatic amines, which opens the anhydride ring. Subsequent treatment with thionyl chloride induces cyclization to form the N-aryl pyrrolidine-2,5-dione. nih.gov Another approach is the Michael addition of ketones to an N-substituted maleimide, a reaction that can be catalyzed by an organocatalyst system. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Pyrrolidine-2,5-dione Analogues

| Position of Substitution | Substituent Type | Observed Effect/Activity | Reference |

|---|---|---|---|

| C-3 | 3-Benzhydryl, 3-Isopropyl | Favorable protection in scPTZ anticonvulsant test. | researchgate.net |

| C-3 | 3-Methyl, Unsubstituted | More active in the MES anticonvulsant test. | researchgate.net |

| C-3 | sec-Butyl | Positively affects anticonvulsant activity when combined with a specific piperazine (B1678402) fragment. | researchgate.net |

| N-1 and C-3 | N-(benzyl(4-methoxyphenyl)amino) moiety | Creates a template for potent and selective COX-2/5-LOX dual inhibition. | bohrium.com |

| C-3 | 3-Chloro-N-aryl | Inhibition of carbonic anhydrase isoenzymes hCA I and hCA II. | nih.gov |

Generation of Bis-heterocyclic Pyrrolidine-2,5-dione Structures

The synthesis of molecules containing a pyrrolidine-2,5-dione ring fused or linked to other heterocyclic systems has attracted significant attention due to their diverse biological activities. researchgate.net One established method involves using a pre-formed pyrrolidine-2,5-dione as a building block. For example, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione can be condensed with p-hydroxy benzaldehyde (B42025) to create a bis-(4-hydroxy-benzylidene) substituted intermediate. researchgate.net This intermediate can then undergo cyclization with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride to furnish complex bis-heterocyclic structures containing pyrazole (B372694) or isoxazole (B147169) rings, respectively. researchgate.net The initial pyrrolidine-2,5-dione itself is typically prepared by reacting succinic acid with thionyl chloride to form succinyl chloride, which is then refluxed with an appropriate aniline (B41778). researchgate.net

Another strategy focuses on creating dimeric scaffolds. During multicomponent reactions designed to produce pyrrolidine-2,3-dione monomers, dimeric structures can form as a byproduct. core.ac.uk Optimization of these reaction conditions can favor the formation of the corresponding dimers as the major product. core.ac.uk These dimeric structures often feature two pyrrolidinedione rings connected by a linker, which can be derived from various diamines. core.ac.ukacs.org

Synthesis of Dimeric Pyrrolidine-2,3-diones

While structurally distinct from the 2,5-dione isomer, the synthesis of dimeric pyrrolidine-2,3-diones is an important area of research. These structures are often accessed by first synthesizing monomeric units through one-pot, three-component reactions. acs.orgresearchgate.net This multicomponent approach typically involves the reaction of an amine, an aldehyde, and a phenyl pyruvic ester derivative. acs.orguni-pannon.hu

The formation of dimeric scaffolds can occur readily during these reactions, and conditions can be optimized to make the dimer the primary product. core.ac.uk The linkage between the two pyrrolidine-2,3-dione units is a critical structural feature. For example, dimeric scaffolds have been synthesized using n-alkyl diamine linkers. core.ac.uk A particularly potent antimicrobial dimer was created using a trans-cyclohexyl linker. core.ac.uk Research has established that linkers between 5 and 8 atoms in length, especially those containing a heteroatom, tend to produce the best antimicrobial activity. core.ac.ukacs.org

Derivatization for Polyalkylene Succinimide (B58015) Formation

The compound this compound is a specific example of a polyalkylene succinimide. The "tetrapropenyl" group is a C12 alkyl chain, a form of polyisobutylene (B167198) (PIB). These compounds are industrially significant, particularly as ashless dispersant additives in lubricants. nih.govchemicalbook.comnih.gov Their synthesis is a two-step process.

Formation of Polyisobutenyl Succinic Anhydride (PIBSA): The first step is the reaction between a polyalkene, typically highly reactive polyisobutylene with a terminal double bond, and maleic anhydride. nih.govuni-pannon.hu This is an Alder-ene reaction that is typically conducted thermally at high temperatures (150-245°C) and often under neat conditions (without a solvent). researchgate.netuni-pannon.hu This reaction attaches the succinic anhydride ring to the long polyisobutylene chain, forming PIBSA, the key intermediate. uni-pannon.humdpi.com

Imidation to form Polyisobutenyl Succinimide (PIBSI): The second step involves reacting the PIBSA intermediate with a polyamine, such as tetraethylenepentamine (B85490) (TEPA) or pentaethylenehexamine (B1220003) (PEHA). bohrium.comcore.ac.ukminglanchem.cl This reaction converts the anhydride moiety into the more stable succinimide (a pyrrolidine-2,5-dione ring), with the polyamine often linking two PIBSA molecules to form a bidentate final product. minglanchem.clresearchgate.net This "imidation" step is what forms the final pyrrolidine-2,5-dione structure. bohrium.com

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of efficient, selective, and environmentally benign methods. The synthesis of pyrrolidinedione structures has benefited from these advancements, incorporating biocatalysis and optimized reaction systems.

Biocatalytic Approaches in Pyrrolidine-2,3-dione Synthesis

Biocatalysis offers a powerful method for synthesizing highly functionalized and stereochemically complex molecules under mild conditions. In the synthesis of pyrrolidine-2,3-dione analogues, enzymes have been used to achieve high efficiency and stereoselectivity. mdpi.com

A notable example is the use of a laccase from Myceliophthora thermophila (Novozym 51003). mdpi.com This enzyme catalyzes the oxidation of catechols to produce highly reactive ortho-quinones. These intermediates then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. mdpi.com This biocatalytic cascade reaction successfully creates new all-carbon quaternary stereocenters. The process has been applied to various substituted reactants, resulting in thirteen different pyrrolidine-2,3-dione products with moderate to good yields, ranging from 42% to 91%. mdpi.com This enzymatic approach stands in contrast to conventional chemical catalysis, which, in some comparative cases, resulted in only a single product with a 60% yield. mdpi.com

Optimization of Solvent Systems in Synthetic Pathways

The choice of solvent is a critical parameter that can significantly influence reaction pathways, yields, and selectivity. In the synthesis of pyrrolidine-2,5-diones and their analogues, various solvent systems are employed depending on the specific transformation.

For multicomponent reactions leading to pyrrolidine-2,3-diones, dry dioxane is often used as the solvent, with the reaction mixture heated to facilitate the condensation and cyclization steps. researchgate.net In other syntheses, such as the formation of azo-fluorene derivatives from a pyrrolidine-2,5-dione precursor, ethanol (B145695) is used as the refluxing solvent in the presence of a piperidine (B6355638) catalyst. researchgate.net The synthesis of certain dipeptide organocatalysts containing a proline (pyrrolidine) core has been shown to achieve the best results in chloroform (B151607) (CHCl3) due to the lipophilic nature of protecting groups on the catalyst. The condensation of succinic acid with an aniline to form the initial imide ring is often carried out in benzene (B151609) to facilitate the removal of evolved HCl gas. researchgate.net This careful selection of solvents based on reactant solubility, reaction temperature, and compatibility with catalysts is key to optimizing the synthesis of these heterocyclic compounds.

Chemical Reactivity, Reaction Mechanisms, and Transformational Studies

Fundamental Reaction Pathways of the Pyrrolidine-2,5-dione Moiety

The pyrrolidine-2,5-dione ring is a versatile pharmacophore and synthetic intermediate. nih.gov Its reactivity is centered around the two carbonyl groups and the nitrogen atom, making it a subject of numerous transformational studies.

The succinimide (B58015) ring is susceptible to nucleophilic attack, which can lead to either substitution at the C3 position or ring-opening. The course of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

One of the primary methods for introducing substituents at the 3-position is through a Michael addition to a maleimide (B117702) precursor. acs.orgnih.gov Various nucleophiles, including thiols, amines (aza-Michael), phosphines (phospha-Michael), and alcohols (oxa-Michael), can be employed. acs.org Oxa-Michael reactions, in particular, typically require basic conditions, which can also promote the undesired hydrolysis of the succinimide ring. acs.org To circumvent this, methodologies have been developed that prevent ring-opening, yielding N-nonsubstituted 3-alkoxysuccinimides. acs.org

The succinimide ring itself can be opened by strong nucleophiles. clockss.org Reactions with amines (aminolysis), alcohols, and carbon-based nucleophiles can cleave the cyclic imide structure. clockss.org For instance, treatment of N-substituted succinimides with hydroxylamine (B1172632) leads to an imide ring-opening reaction, forming N-hydroxybutaneamide derivatives, which are valuable hydroxamic acids. mdpi.combeilstein-archives.org Similarly, hydrolysis under basic conditions results in the formation of succinamates. acs.org The stability of the succinimide linker in complex molecules like antibody-drug conjugates (ADCs) is a significant area of research, where the reverse Michael reaction can lead to premature payload release. Strategies to stabilize the ring, such as complete hydrolysis of the succinimide, are actively explored. nih.gov

Table 1: Nucleophilic Reactions on the Pyrrolidine-2,5-dione Ring

| Reaction Type | Nucleophile | Product Type | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| Oxa-Michael Addition | Alcohols, Phenol | 3-Alkoxysuccinimides | Requires basic conditions; methods exist to prevent ring-opening. | acs.org |

| Ring-Opening | Hydroxylamine | Hydroxamic Acids | Occurs via imide ring cleavage. | mdpi.combeilstein-archives.org |

| Ring-Opening | Hydroxide (B78521), Alkoxide | Succinamates | Anilines and secondary amines are often more reactive than hydroxide or alkoxide. | clockss.org |

| Stetter Reaction | Aromatic Aldehydes (as acyl anion equivalent) | 3-Acyl-succinimides | NHC-catalyzed reaction with N-substituted itaconimides. | acs.org |

The succinimide scaffold and its derivatives are excellent precursors for constructing bicyclic and polycyclic systems. These transformations can occur through intramolecular reactions involving a substituent on the ring or through cascade reactions.

Intramolecular nucleophilic substitution is a common strategy. For example, a tethered amido group can react with a succinimide to form a new succinimide ring. clockss.org Photochemical reactions also provide pathways to unique cyclic structures. Irradiation of N-alkylsuccinimides can induce a Norrish Type II reaction, leading to a biradical intermediate that cyclizes and subsequently rearranges to form a seven-membered lactam. clockss.org

More complex cascade reactions have been developed to rapidly build molecular complexity. A chemodivergent reaction between ketoamides and deconjugated butenolides can be switched by the choice of base (tetramethyl guanidine (B92328) or NaOAc) to selectively synthesize either γ-lactone fused γ-lactams or succinimide fused hemiketals. rsc.org Furthermore, derivatives like 4-arylmethylenepyrrolidine-2,3-diones condense with various reagents to form fused ring systems such as pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines. rsc.org Transannular cyclization strategies, for instance using a Samarium(II) iodide-mediated ketone-olefin coupling, represent another powerful method for creating bicyclic systems from larger keto-alkene rings. nih.gov

While 3-(Tetrapropenyl)pyrrolidine-2,5-dione features a succinimide ring, the related pyrrolidine-2,3-dione (B1313883) core is particularly relevant for transimination studies. Transimination is a chemical reaction involving the transfer of an amino group, typically occurring between an amino acid and a keto acid, a process fundamental in biochemistry. wikipedia.orgyoutube.com This reaction proceeds in two stages: the transfer of an amino group to an enzyme or catalyst, followed by the transfer of that amino group to a keto acid acceptor. wikipedia.org

In synthetic chemistry, transamidation, the exchange of an amine moiety on an amide, often requires a catalyst to activate the typically unreactive amide bond. nih.gov Mechanisms can involve the formation of metal-amidate complexes or proton transfer to the amide carbonyl to form an imidine intermediate. nih.govacs.org

Research on 1,4,5-trisubstituted pyrrolidine-2,3-diones, prepared from 3-pyrroline-2-ones and aliphatic amines, has shown that these compounds exist in a stable enamine form due to intramolecular hydrogen bonding. nih.gov A study focusing on 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones highlights the potential for these structures to be involved in reversible transimination reactions, which is a key area of interest for designing targeted therapeutic agents. beilstein-journals.org Biomimetic transamination of α-keto amides to peptides has been achieved using chiral pyridoxamine (B1203002) catalysts, which proceed through ketimine and aldimine intermediates. nih.gov

The 1,3-dipolar cycloaddition is one of the most powerful methods for constructing five-membered heterocycles, including the pyrrolidine (B122466) ring. rsc.orgnih.gov This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, which is typically an electron-deficient alkene. thieme.de This approach is highly regio- and stereoselective, allowing for the creation of multiple contiguous stereocenters in a single step. researchgate.net

Azomethine ylides, which are nitrogen-based 1,3-dipoles, are frequently generated in situ from various precursors. nih.govrsc.org Common methods include the decarboxylative condensation of an α-amino acid with an aldehyde or ketone, or the thermal/photochemical ring-opening of aziridines. nih.govmdpi.com The resulting ylide then reacts with a dipolarophile, such as a maleimide derivative, to yield a substituted pyrrolidine. mdpi.com

The versatility of this reaction allows for the synthesis of a wide array of complex pyrrolidine-containing structures, including spirooxindoles and densely substituted proline derivatives. nih.govacs.org The development of catalytic asymmetric versions of this reaction has further expanded its utility, enabling the enantioselective synthesis of diverse stereoisomers. rsc.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| 1,3-Dipole Source | Dipolarophile Example | Product | Key Features | Reference |

|---|---|---|---|---|

| Isatin + α-Amino Acid | Maleimides | Spirooxindole-pyrrolidines | Three-component reaction with excellent diastereoselectivity. | nih.gov |

| Aziridine Ring-Opening | Aromatic Aldehydes | Oxazolidines | The first example of such a reaction with a carbonyl dipolarophile. | nih.gov |

| Glycine (B1666218) Imino Ester | N-tert-Butanesulfinylazadienes | Densely Substituted Pyrrolidines | Creates up to four stereogenic centers with high diastereoselectivity. | acs.org |

| Ninhydrin + Amino Acid | 3-Arylidene Oxindoles | Dispiro-heterocycles | One-pot reaction in green solvents like deep eutectic solvents (DES). | mdpi.com |

Mechanistic Investigations of this compound Related Reactions

Understanding the detailed mechanisms of reactions involving the pyrrolidine-2,5-dione core is crucial for controlling reaction outcomes and designing new synthetic pathways. Computational chemistry has emerged as a powerful tool for these investigations.

Density Functional Theory (DFT) and other quantum chemical methods are frequently used to model reaction pathways, calculate activation energies, and characterize the structures of intermediates and transition states. rsc.orgrsc.orgresearchgate.net

One study focused on the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378), which involves a Michael addition, a Nef-type rearrangement, and cyclization. rsc.orgresearchgate.net The calculations revealed that the initial addition of deprotonated nitromethane to coumarin has a low energy barrier (21.7 kJ mol⁻¹). However, a subsequent tautomerization step, necessary for the final cyclization, has a significantly higher energy barrier (178.4 kJ mol⁻¹). The final cyclization to form the pyrrolidine ring, once the appropriate tautomer is formed, proceeds very easily with an activation barrier of only 11.9 kJ mol⁻¹. rsc.orgrsc.orgresearchgate.net

DFT calculations have also been used to study the stereoinversion of succinimide residues that can form in proteins. These studies showed that a hydrogen phosphate (B84403) ion can catalyze the inversion by abstracting a proton from the asymmetric carbon, forming an enolate intermediate. The calculated activation barrier of approximately 90 kJ mol⁻¹ is consistent with the slow, non-enzymatic reaction observed in vivo. mdpi.com Furthermore, computational studies on the succinimidyl radical, a key intermediate in N-bromosuccinimide (NBS) brominations, have elucidated the relative energies of its different electronic states (σO, σN, πN) and the mechanism of its ring-opening via β-scission. acs.org

Table 3: Calculated Energy Barriers for Pyrrolidinedione Synthesis Steps

| Reaction Step | Description | Calculated Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Michael Addition | Deprotonated nitromethane addition to coumarin | 21.7 | rsc.orgresearchgate.net |

| Proton Transfer | Proton transfer from methylene (B1212753) to nitro group | 197.8 | researchgate.net |

| Oxygen Migration (Nef-type) | Water-assisted migration in the nitromethyl group | 142.4 | rsc.orgresearchgate.net |

| Tautomerization | Nitrosohydroxymethyl to hydroxy-N-hydroxyiminomethyl | 178.4 | rsc.orgresearchgate.net |

| Cyclization | Formation of pyrrolidine ring from protonated intermediate | 11.9 | rsc.orgrsc.org |

| Stereoinversion | HPO₄²⁻-catalyzed stereoinversion of succinimide | ~90 | mdpi.com |

Table of Mentioned Chemical Compounds

Analysis of Kinetic versus Thermodynamic Control in Formation of Pyrrolidine Diones

Generally, lower temperatures and shorter reaction times favor the formation of the kinetic product, as the system has enough energy to overcome the lower activation barrier but not necessarily enough to reverse the reaction or overcome the higher activation barrier to the thermodynamic product. ucalgary.ca Conversely, higher temperatures and longer reaction times allow the system to reach equilibrium. Under these reversible conditions, the product distribution will reflect the thermodynamic stabilities of the products, favoring the most stable isomer. masterorganicchemistry.comwikipedia.org

The formation of substituted pyrrolidine-2,5-diones, also known as succinimides, can be subject to these principles, particularly when stereoisomers or constitutional isomers can be formed. The formation of the succinimide ring itself often proceeds via the cyclization of an appropriate precursor, such as an asparagine residue in peptides or through the reaction of amines with succinic anhydride (B1165640) derivatives. nih.govnih.gov Computational studies on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product. nih.gov

A classic illustration of this principle is the addition of hydrogen halides to conjugated dienes, which serves as a foundational example. At low temperatures, the 1,2-addition product (the kinetic product) predominates, while at higher temperatures, the more stable 1,4-addition product (the thermodynamic product) is favored. libretexts.org This concept can be extended to the synthesis of complex molecules like this compound, where the addition of a nucleophile to a conjugated system or the arrangement of double bonds in the final product could be influenced by kinetic versus thermodynamic parameters.

For instance, in the deprotonation of an unsymmetrical ketone to form an enolate, low temperatures and sterically hindered bases favor the formation of the kinetic enolate (from the most accessible proton), whereas higher temperatures can allow for equilibration to the more stable, more substituted thermodynamic enolate. wikipedia.org This is relevant in syntheses where the pyrrolidine-2,5-dione ring is functionalized at the C3 position via an enolate intermediate.

Table 1: Influence of Reaction Conditions on Product Distribution in a Model Reaction

This table illustrates the principle of kinetic vs. thermodynamic control in the reaction of 1,3-butadiene (B125203) with hydrogen bromide.

| Temperature | 1,2-Adduct (Kinetic Product) Ratio | 1,4-Adduct (Thermodynamic Product) Ratio | Predominant Control |

| Low (e.g., 0°C or lower) | ~80% | ~20% | Kinetic libretexts.org |

| High (e.g., 40°C) | ~20% | ~80% | Thermodynamic libretexts.org |

This data represents a generalized example to illustrate the concept.

In the context of forming pyrrolidine-2,5-diones, a study involving the reaction of a heteropropargyl precursor highlighted how reaction conditions could selectively yield either a 3,5-disubstituted pyrazole (B372694) (kinetic product) or a 2,5-disubstituted furan (B31954) (thermodynamic product). mdpi.com This demonstrates that careful control of reaction parameters is crucial for directing the outcome of reactions with competing pathways. mdpi.com The synthesis of a specific isomer of this compound would similarly depend on controlling the reaction conditions to favor the desired kinetic or thermodynamic product.

Stereochemical Considerations and Enantioselective Synthesis for Pyrrolidine-2,5-dione Scaffolds

The pyrrolidine ring is a vital scaffold in medicinal chemistry, partly due to its three-dimensional structure and the stereochemical complexity it can introduce into a molecule. nih.govnih.gov The non-planar, sp³-hybridized nature of the saturated ring allows for the precise spatial arrangement of substituents, which is critical for selective interaction with biological targets like proteins. nih.gov For a molecule such as this compound, the carbon at the 3-position is a stereocenter, meaning it can exist in two enantiomeric forms (R and S). The control of this stereochemistry is a key challenge and objective in its synthesis.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is highly important in drug discovery, as different enantiomers of a molecule can have vastly different biological activities. nih.gov Numerous strategies have been developed for the enantioselective synthesis of substituted pyrrolidines and their derivatives, including pyrrolidine-2,5-diones.

One of the most powerful methods for constructing chiral pyrrolidine rings is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This method allows for the creation of multiple stereocenters in a single, atom-economic step. nih.gov The stereochemical outcome can be controlled by using chiral catalysts, often based on metals like copper, silver, or iridium, complexed with chiral ligands. nih.govnih.gov These catalysts create a chiral environment that directs the approach of the reacting partners, leading to the preferential formation of one enantiomer.

Organocatalysis has also emerged as a major tool for the enantioselective synthesis of pyrrolidine scaffolds. nih.gov For instance, the Michael addition of ketones or aldehydes to N-substituted maleimides, a common precursor for the pyrrolidine-2,5-dione core, can be catalyzed by chiral amines (such as proline derivatives) to yield highly enantioenriched products. ebi.ac.uk

Recent research has also explored biocatalytic methods. For example, laccase enzymes have been used to catalyze the reaction between catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to produce highly functionalized pyrrolidine-2,3-diones with excellent stereoselectivity, creating all-carbon quaternary stereocenters. rsc.org

Table 2: Examples of Enantioselective Methods for Pyrrolidine Scaffold Synthesis

| Method | Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| 1,3-Dipolar Cycloaddition | Iridium-Catalyzed Reductive Azomethine Ylide Generation | Amides and electron-deficient alkenes | Polysubstituted Pyrrolidines | High diastereoselectivity nih.gov |

| Michael Addition | Three-component organocatalyst system | N-substituted maleimides and ketones | N-substituted pyrrolidine-2,5-diones | Not specified, but potent and selective compounds produced ebi.ac.uk |

| Claisen Rearrangement | Thermal (diastereoselective) | Allyl vinyl ethers of 1,5-dihydro-2H-pyrrol-2-ones | 4-allylpyrrolidine-2,3-diones | High diastereoselectivity (single diastereomer observed) nih.gov |

| Biocatalysis | Myceliophthora thermophila laccase | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones | Stereoselective formation rsc.org |

The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of the target pyrrolidine-2,5-dione. For this compound, a key step would involve the stereocontrolled introduction of the tetrapropenyl group at the C3 position, likely via a conjugate addition to an N-substituted maleimide or by alkylation of a pre-formed pyrrolidine-2,5-dione enolate, using a chiral catalyst or auxiliary to induce facial selectivity. The stereochemical diversity achievable through these methods allows for the synthesis of specific stereoisomers for biological evaluation. rsc.org

Advanced Characterization and Analytical Techniques in Pyrrolidine 2,5 Dione Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For derivatives of pyrrolidine-2,5-dione, 1D and 2D NMR experiments are fundamental for structural confirmation. jst-ud.vn

¹H NMR (Proton NMR) : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 3-(Tetrapropenyl)pyrrolidine-2,5-dione, one would expect to observe signals corresponding to the protons on the tetrapropenyl chain, the methine proton at the 3-position of the pyrrolidine (B122466) ring, the methylene (B1212753) protons at the 4-position, and the N-H proton of the imide group. The chemical shifts (δ) are indicative of the local electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR (Carbon-13 NMR) : This method details the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the dione (B5365651) moiety are typically observed at the downfield end of the spectrum (around 170-180 ppm). The carbons of the tetrapropenyl side chain and the pyrrolidine ring would appear at characteristic chemical shifts.

2D NMR (HSQC and HMBC) : Two-dimensional NMR techniques are employed to resolve complex structures by showing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is invaluable for assigning the signals of the CH, CH₂, and CH₃ groups in the tetrapropenyl chain and the pyrrolidine ring. jst-ud.vn

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the attachment of the tetrapropenyl group to the 3-position of the pyrrolidine-2,5-dione ring by observing a correlation between the protons on the side chain and the carbons of the ring. jst-ud.vn

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O (2,5) | - | ~175-180 |

| CH (3) | ~2.5-3.0 | ~40-45 |

| CH₂ (4) | ~2.7-3.2 | ~35-40 |

| N-H | ~7.5-8.5 | - |

| Tetrapropenyl Chain | ~0.8-2.2 (aliphatic), ~4.9-5.8 (olefinic) | ~10-40 (aliphatic), ~110-140 (olefinic) |

Note: This table presents expected chemical shift ranges. Actual values would need to be determined experimentally.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.

ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) : ESI is a soft ionization technique that is well-suited for polar molecules like pyrrolidine-2,5-dione derivatives, often producing the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. jst-ud.vn HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the confident determination of the elemental formula.

LC-ESI-TOF HRMS (Liquid Chromatography-Electrospray Ionization-Time of Flight High Resolution Mass Spectrometry) : Coupling liquid chromatography with ESI-TOF HRMS allows for the analysis of complex mixtures. jst-ud.vn The liquid chromatography step separates the components of the mixture, and the TOF mass analyzer provides high-resolution mass data for each component as it elutes.

**Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₁₆H₂₅NO₂) **

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 264.1958 | (To be determined experimentally) |

| [M+Na]⁺ | 286.1778 | (To be determined experimentally) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the imide and alkene functional groups.

Key expected IR absorption bands include:

N-H stretch : A band in the region of 3200-3400 cm⁻¹ corresponding to the imide N-H group.

C=O stretch : Two strong absorption bands in the region of 1700-1780 cm⁻¹ characteristic of the symmetric and asymmetric stretching of the dicarbonyl system in the succinimide (B58015) ring.

C=C stretch : A band around 1640-1680 cm⁻¹ due to the carbon-carbon double bonds in the tetrapropenyl side chain.

C-H stretch : Bands just above and below 3000 cm⁻¹ corresponding to the sp² and sp³ hybridized C-H bonds, respectively.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Imide N-H | Stretch | 3200 - 3400 |

| Imide C=O | Symmetric & Asymmetric Stretch | 1700 - 1780 |

| Alkene C=C | Stretch | 1640 - 1680 |

| Alkene C-H | Stretch | 3010 - 3095 |

| Alkane C-H | Stretch | 2850 - 2960 |

Chromatographic and Other Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation and purification of the target compound from starting materials, byproducts, and other impurities.

Column Chromatography : This is a standard and widely used method for the purification of organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. An eluent (a solvent or a mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is a quick and effective method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent, and the plate is developed in a suitable solvent. The separated components are visualized, often under UV light or by staining.

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced chromatographic technique that uses high pressure to force the solvent through a column containing very fine particles of the stationary phase. This results in higher resolution and faster separation times compared to standard column chromatography. HPLC can be used for both analytical purposes (to determine the purity of a sample) and preparative purposes (to isolate pure compound).

The choice of chromatographic technique and the specific conditions (stationary phase, mobile phase) will depend on the polarity and other physicochemical properties of this compound and the impurities present.

Theoretical and Computational Chemistry in Understanding 3 Tetrapropenyl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations can predict molecular geometries, vibrational frequencies, and reaction mechanisms with a high degree of accuracy.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of the pyrrolidine-dione scaffold helps to identify the most stable arrangements of its atoms and substituents.

While direct conformational analysis data for 3-(tetrapropenyl)pyrrolidine-2,5-dione is not available, studies on related substituted pyrrolidine-2,3-diones offer valuable insights. For instance, DFT calculations have been employed to investigate the tautomerism and stability of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.orgnih.gov These studies reveal that the stability of different tautomeric forms can be very close in energy, often with a small energy barrier for interconversion. beilstein-journals.org For example, calculations on 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one, a related heterocyclic system, showed that one tautomer is more stable than another by only 1.3 kcal·mol⁻¹ in the gas phase. beilstein-journals.org The non-planar, puckered nature of the saturated pyrrolidine (B122466) ring allows for multiple low-energy conformations, a phenomenon known as "pseudorotation". nih.gov The specific conformation adopted can significantly influence how the molecule interacts with a biological target.

Table 1: Theoretical Energy Differences Between Tautomers of a Pyrrolidinone Derivative

| Tautomeric Form | Relative Energy (Gas Phase, kcal·mol⁻¹) | Relative Energy (Ethanol, kcal·mol⁻¹) |

| 4a | 0.0 | 0.0 |

| 4a' | 1.3 | 0.4 |

Data adapted from a study on 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org

DFT calculations are also crucial for determining the energy barriers of chemical reactions, providing a quantitative measure of reaction feasibility and kinetics. For pyrrolidine-dione derivatives, this can include transformations such as isomerization or reactions with nucleophiles.

In a study on the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an amine, DFT calculations were used to map out the potential energy surface. beilstein-journals.orgnih.gov The results indicated that the reaction proceeds through a pathway with the lowest activation energy (ΔG#), and that kinetic control is more significant than thermodynamic control in determining the final product. beilstein-journals.orgnih.gov The calculated potential barrier for the transformation between two tautomers of a pyrrolidinone derivative was found to be very small, in the range of 0.5 to 1.0 kcal·mol⁻¹, suggesting a rapid equilibrium between the forms. beilstein-journals.org This kind of analysis is vital for understanding the reactivity of the pyrrolidine-2,5-dione core and how substituents like the tetrapropenyl group might influence it.

Table 2: Calculated Energy Barriers for Tautomeric Interconversion

| Transformation | Energy Barrier (Gas Phase, kcal·mol⁻¹) | Energy Barrier (Ethanol, kcal·mol⁻¹) |

| 4a → 4a' | 0.5 | 1.0 |

Data adapted from a study on 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org

Molecular Modeling and Docking Studies of Pyrrolidine-2,5-dione Ligands

Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, a pyrrolidine-2,5-dione derivative) might bind to the active site of a protein. These methods are fundamental in drug discovery and design.

Docking studies have been extensively used to understand how various pyrrolidine-2,5-dione derivatives interact with different enzymes. These studies have been instrumental in explaining the biological activities of these compounds as inhibitors of enzymes such as aromatase, cyclooxygenases (COX), and protein kinases. nih.govnih.govebi.ac.uk

For example, a molecular modeling study of pyrrolidine-2,5-dione-based aromatase inhibitors suggested that larger inhibitors preferentially bind to the region of the active site that normally accommodates the C(17)=O group of the natural substrate, androstenedione. nih.gov In contrast, smaller inhibitors were found to favor the C(3)=O binding region. nih.gov The study also highlighted that the energy required for larger inhibitors to adopt the conformation needed to bind in the C(3) region can be prohibitively high, sometimes exceeding 50 kJ mol⁻¹. nih.gov

In another example, docking simulations of pyrrolidine-2,5-dione derivatives as COX-2 inhibitors revealed that the most active compounds interact with key amino acid residues responsible for COX-2 selectivity. nih.govresearchgate.net Similarly, docking studies of pyrrolo[2,3-d]pyrimidine derivatives, which share a heterocyclic core, identified key interactions with the active sites of Src family kinases like Fyn and c-Src. nih.gov Computational simulations also identified pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. mdpi.com

Table 3: Examples of Pyrrolidine-dione Derivatives and Their Studied Enzyme Targets

| Pyrrolidine-dione Derivative Class | Enzyme Target | Key Finding from Docking Studies |

| 1-substituted-3-[2'(4"-aminophenyl)alkyl] pyrrolidine-2,5-diones | Aromatase | Preferential binding to the C(17)=O region of the active site for larger inhibitors. nih.gov |

| N-substituted pyrrolidine-2,5-diones | COX-2 | Interaction with key amino acid residues in the secondary COX-2 pocket confers selectivity. ebi.ac.uk |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 | Identification of a novel scaffold for potential inhibition of the Cdk5/p25 complex. mdpi.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | Src Family Kinases (Fyn, c-Src) | Identification of binding modes and key interactions within the kinase active site. nih.gov |

The insights gained from molecular modeling and docking studies are pivotal for the rational design of new, more potent, and selective pyrrolidine-2,5-dione derivatives. By understanding the structure-activity relationships (SAR), medicinal chemists can modify the scaffold to improve its interaction with the target enzyme. nih.gov

For instance, based on modeling studies of aromatase inhibitors, a new parameter—the distance between C(10) of the steroid and the liganding heteroatom of the inhibitor—was proposed as a design consideration for future inhibitors. nih.gov In the design of dual COX/LOX inhibitors, structural modifications of pyrrolidine-2,5-dione aldehyde derivatives led to the development of two families of compounds with preferential COX-2 affinity. nih.govresearchgate.net The disubstitution pattern of the most active series mimicked the diaryl pattern of traditional COX-2 inhibitors. nih.govresearchgate.net

Furthermore, in-silico pharmacokinetic predictions are often coupled with docking studies to assess the drug-like properties of newly designed compounds. ebi.ac.uk This integrated computational approach allows for the pre-screening of virtual libraries of compounds, prioritizing those with the highest predicted activity and most favorable pharmacokinetic profiles for synthesis and experimental testing. This strategy has been successfully applied to develop pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ebi.ac.ukresearchgate.net

Structure Activity Relationship Sar and Structural Analogue Investigations

Influence of Substituent Effects on Chemical Reactivity and Biological Activities

The biological activity and chemical reactivity of the pyrrolidine-2,5-dione scaffold are profoundly influenced by the nature of the substituents, particularly at the C-3 position. nih.gov SAR analyses of various derivatives reveal that the size, lipophilicity, and steric bulk of the C-3 substituent are critical determinants of pharmacological effect. nih.gov

Research Findings:

Studies on anticonvulsant agents have demonstrated that bulky, lipophilic groups at the C-3 position can significantly enhance protective activity. For instance, derivatives with a 3-benzhydryl or 3-isopropyl group showed more favorable results in certain seizure models compared to those with a smaller 3-methyl group or no substitution at all. nih.gov The tetrapropenyl group, a twelve-carbon alkenyl chain, is a large and highly lipophilic moiety. Its presence at the C-3 position is expected to dramatically increase the compound's non-polar character. This increased lipophilicity could enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, a feature often desirable for centrally acting agents.

In the context of anti-inflammatory activity, research on N-substituted pyrrolidine-2,5-diones as cyclooxygenase (COX) inhibitors has shown that the C-3 position is pivotal for potency and selectivity. ebi.ac.uknih.gov The introduction of various cycloalkyl, alkyl, and aryl carbonyl derivatives at this position has led to compounds with significant inhibitory action. ebi.ac.uk The flexible and extensive nature of the tetrapropenyl chain could allow it to occupy large hydrophobic pockets within enzyme active sites, potentially leading to potent inhibitory activity.

| C-3 Substituent | General Characteristics | Observed/Predicted Biological Effect (Based on Analogues) | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Small, Polar | Generally lower activity in anticonvulsant models. | nih.gov |

| -Methyl | Small, Non-polar | Moderate activity in MES anticonvulsant tests. | nih.gov |

| -Isopropyl | Bulky, Lipophilic | Favorable protection in scPTZ anticonvulsant tests. | nih.gov |

| -Benzhydryl | Very Bulky, Aromatic, Lipophilic | Most favorable protection in scPTZ anticonvulsant tests. | nih.gov |

| -(Tetrapropenyl) | Very Large, Alkenyl, Highly Lipophilic, Flexible | Predicted high affinity for hydrophobic binding sites; potential for potent enzyme inhibition or CNS activity due to high lipophilicity. | Inference |

Exploration of the Pyrrolidine-2,5-dione Pharmacophore Space

The pyrrolidine-2,5-dione ring system constitutes a versatile pharmacophore, which is the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. The value of this scaffold is enhanced by the sp³-hybridized nature of its carbon atoms, which provides a non-planar, three-dimensional structure that can effectively explore the pharmacophore space. nih.govresearchgate.net

Key Pharmacophoric Features:

Two Carbonyl (C=O) Groups: These act as crucial hydrogen bond acceptors, capable of forming strong interactions with amino acid residues (e.g., arginine, lysine) in the active site of target proteins.

Imide Nitrogen (N-H): The nitrogen atom can function as a hydrogen bond donor, providing another key interaction point. N-substitution can modulate this property and introduce new steric and electronic features.

C-3 and C-4 Positions: These positions on the pyrrolidine (B122466) ring are primary sites for substitution. The spatial orientation of these substituents is critical for defining the molecule's interaction with a specific biological target. researchgate.net

Hydrophobic Core: The saturated ring itself provides a hydrophobic scaffold that can be further modified.

The introduction of a tetrapropenyl group at the C-3 position dramatically expands the molecule's reach into the hydrophobic regions of the pharmacophore space. This long, flexible chain can adopt multiple conformations to fit optimally within a binding pocket, a characteristic that can be advantageous for achieving high-affinity binding. This contrasts with rigid aromatic substituents, which have more defined spatial constraints.

| Feature | Description | Potential Role in Biological Target Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptors | Two carbonyl oxygens | Anchor the molecule in the binding site through hydrogen bonds with donor residues. | researchgate.net |

| Hydrogen Bond Donor | Imide nitrogen (if unsubstituted) | Provides an additional anchoring point. Can be alkylated to explore new interactions. | researchgate.netnih.gov |

| Hydrophobic/Steric Group | C-3 Tetrapropenyl Chain | Occupies and interacts with large, non-polar (hydrophobic) pockets of a biological target, contributing significantly to binding affinity and selectivity. | nih.gov |

| 3D Scaffold | Non-planar pyrrolidine ring | Allows for precise spatial orientation of substituents to match the 3D geometry of the target's active site. | nih.govresearchgate.net |

Design Principles for Modulating Compound Selectivity and Potency in Enzyme Inhibition

The pyrrolidine-2,5-dione scaffold has been successfully employed to design inhibitors for a variety of enzymes, including cyclooxygenases (COX-1/COX-2), lipoxygenase (LOX), and indoleamine 2,3-dioxygenase-1 (IDO1). nih.govgoogle.com The design principles for modulating the selectivity and potency of these inhibitors often revolve around strategic substitution on the core scaffold.

Key Design Principles:

Exploiting Subsite Pockets: Many enzymes have a main active site and adjacent subsites that can be exploited to enhance selectivity. For example, the COX-2 enzyme has a larger, secondary pocket compared to COX-1. Designing molecules with bulky substituents that can occupy this secondary pocket is a key strategy for achieving COX-2 selectivity. ebi.ac.uknih.gov The large tetrapropenyl group of this compound is ideally suited for this design principle, suggesting it could be a selective inhibitor for enzymes with large hydrophobic pockets.

Stereochemistry: The C-3 and C-4 positions of the pyrrolidine ring are chiral centers. The stereoisomers of a compound can exhibit vastly different biological profiles due to the enantioselective nature of protein binding sites. researchgate.net Synthesizing stereochemically pure versions of this compound would be a critical step in optimizing its potency and selectivity for a specific target.

| Design Principle | Application to this compound | Expected Outcome | Reference |

|---|---|---|---|

| Introduce a large, hydrophobic substituent at C-3. | The tetrapropenyl group is a prime example. | Enhanced binding affinity and potential for isoform selectivity (e.g., COX-2 vs. COX-1). | ebi.ac.uknih.gov |

| Control stereochemistry at chiral centers. | Synthesize specific (R)- or (S)-enantiomers at the C-3 position. | Improved potency and selectivity by matching the chirality of the enzyme's active site. | researchgate.netnih.gov |

| Modify the N-1 position. | Introduce aryl or alkyl groups to the imide nitrogen. | Explore additional binding interactions and modulate physicochemical properties like solubility. | mdpi.com |

| Balance lipophilicity and polarity. | Optimize the length of the tetrapropenyl chain or introduce polar functional groups. | Achieve a balance of potency, selectivity, and drug-like properties. | researchgate.net |

Correlation of Molecular Descriptors with Physicochemical Parameters Affecting Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov For the pyrrolidine-2,5-dione class, QSAR models have shown that electronic, steric, and hydrophobic parameters are key determinants of activity. researchgate.net

Key Molecular Descriptors:

LogP (Lipophilicity): This descriptor measures the compound's partition coefficient between octanol (B41247) and water, indicating its hydrophobicity. The tetrapropenyl group would result in a very high LogP value for this compound, suggesting high membrane permeability but potentially low aqueous solubility.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms (oxygen and nitrogen) and is a good predictor of drug transport properties. The TPSA of this compound would be dominated by the dione (B5365651) core, and this value would be relatively unchanged compared to other C-3 alkyl-substituted analogues.

Molecular Weight (MW): The addition of a C₁₂H₂₁ chain significantly increases the molecular weight.

Shape and Flexibility Indices: Descriptors that account for the molecule's shape and the number of rotatable bonds are particularly important for a compound with a long, flexible chain like tetrapropenyl. This flexibility allows the molecule to adapt its conformation to fit a binding site, which can be a determinant of activity.

QSAR analyses of related compounds have shown that increasing the lipophilicity and introducing specific electronic features can enhance biological activity. researchgate.net For this compound, its high lipophilicity and steric bulk would be the most dominant features in any QSAR model, predicting strong hydrophobic interactions as the primary driver of its activity.

| Molecular Descriptor | Predicted Value/Trend for this compound | Potential Impact on Activity | Reference |

|---|---|---|---|

| LogP | High | Enhanced membrane permeability; strong hydrophobic interactions with target; potential for low solubility. | researchgate.net |

| Molecular Weight (MW) | High (~263 g/mol) | May influence diffusion rates and bioavailability. | nih.gov |

| Topological Polar Surface Area (TPSA) | Moderate (dominated by the dione core) | Likely to permit good cell permeability. | General Principle |

| Number of Rotatable Bonds | High | High conformational flexibility, allowing adaptation to different binding site geometries. | General Principle |

Industrial and Advanced Materials Research Applications Academic Perspective

Polymeric Materials and Additives Based on Pyrrolidine-2,5-diones

Derivatives of pyrrolidine-2,5-dione are utilized as effective stabilizers in a range of organic polymers. They can be incorporated into polymers such as cellulose (B213188) acetates, propionates, and butyrates, as well as cellulose ethers like methylcellulose. researchgate.net The typical concentration for these stabilizers in the final polymer composition ranges from approximately 0.01% to 5% by weight, with an advantageous range between 0.5% and 2%. researchgate.net The precursor to 3-(tetrapropenyl)pyrrolidine-2,5-dione, known as dihydro-3-(tetrapropenyl)furan-2,5-dione or tetrapropenyl succinic anhydride (B1165640) (TPSA), is identified as a chemical intermediate for imides and is used in the manufacturing of plastics and resins. chemos.detrigon-chemie.com The process of incorporating these stabilizers into polymers can be achieved through conventional techniques, such as mixing the stabilizer in powder form with the polymer powder or mixing a suspension or emulsion of the stabilizer with a polymer solution, suspension, or emulsion. researchgate.net

Formulations in Lubricants and Greases

The derivatives of tetrapropenyl succinic acid and the corresponding succinimides are well-established additives in the formulation of lubricating oils and greases. These compounds serve multiple functions, including rust inhibition, dispersion, and detergency. researchgate.netippta.co Polyisobutene succinimides, a category that includes this compound, are widely used as dispersants in engine lubricating oils. ktappi.kr However, in their basic form, they may lack antioxidant and anti-wear properties, necessitating their use in combination with other additives like antioxidants and detergents. ktappi.kr

Research has focused on modifying succinimides to enhance their performance. One approach involves metallizing the succinimide (B58015) with ions like stannous ion to impart antioxidant, anti-friction, and anti-wear capabilities. ktappi.kr For instance, reacting a polyisobutene succinimide with stannous chloride can create a complex with improved dispersing ability, higher extreme-pressure performance, and good reducibility. ktappi.kr Another strategy involves reacting an alkyl or alkenyl substituted succinimide with an aromatic acid bis(polyether ester) to create modified succinimides that act as effective antioxidants, ashless dispersants, and detergents for lubricant and fuel compositions. ippta.co

A synergistic effect in rust inhibition has been observed when combining succinic anhydride amine derivatives with tetrapropenyl succinic acid derivatives in lubricating oils. researchgate.net The addition of a minor, rust-inhibiting amount of this combination can be applied to a wide range of lubricating oils, including automotive crankcase oils, industrial oils, gear oils, and transmission oils. researchgate.net

Table 1: Research Findings on Succinimide-Based Lubricant Additives

| Additive Type | Function | Research Finding | Source(s) |

| Polyisobutene Succinimide | Dispersant | Widely used in engine oils but may require co-additives for antioxidant and anti-wear properties. | ktappi.kr |

| Metallized Succinimide (Stannous Complex) | Multifunctional Additive | Introduction of stannous ion improves dispersing ability, extreme-pressure performance, and reducibility. | ktappi.kr |

| Modified Succinimide (with Aromatic Acid Bis(polyether ester)) | Antioxidant, Dispersant, Detergent | The combination of ester, amide, and imide functionalities contributes to enhanced dispersancy and detergency. | ippta.co |

| Tetrapropenyl Succinic Acid Derivative Combination | Rust Inhibitor | A synergistic rust-inhibiting effect is achieved when combined with succinic anhydride amine derivatives. | researchgate.net |

Applications in pH Regulation and Water Treatment Systems

The precursor to this compound, tetrapropenyl succinic anhydride (TPSA), is noted for its application in water treatment. trigon-chemie.com The hydrolyzed form, (tetrapropenyl)succinic acid, is associated with use in sewage treatment plants. chemos.de While these connections to water treatment systems exist, specific research detailing the role of this compound as a pH regulator is not extensively documented in the available literature. In a related area of gas treatment, pyrrolidine-2,5-dione-derived ionic liquids have been investigated as catalysts for the transformation of flue gas CO2, indicating a potential for this class of compounds in environmental remediation applications. blankophor-oba.com

Development of Adhesives and Sealants

The chemical precursor, dihydro-3-(tetrapropenyl)furan-2,5-dione, is listed as a chemical used in the formulation of adhesives and sealants for both industrial and consumer applications. chemos.de The reactivity of the anhydride group allows it to be a versatile component in creating polymers and resins that form the basis of these materials. Furthermore, optical brightening agents, which can be derived from related chemical structures, are used as fluorescent glue additives in starch-based formulations to mark and trace the application of the glue. blankophor-oba.com

Utilization in Heat Transfer Fluids

Based on a thorough review of available academic and industrial research, no specific applications or research findings concerning the use of this compound or its direct precursors in heat transfer fluids have been identified.

Research into Brightening Agent Properties in Industrial Applications

Aromatic imides, a chemical class that includes pyrrolidine-2,5-diones, have been identified for their use as brightening agents in the laundry and allied industries. researchgate.net Optical Brightening Agents (OBAs), also known as Fluorescent Whitening Agents (FWAs), are additives that create a whitening effect by absorbing ultraviolet light and re-emitting it as visible blue light. ippta.copulppapermill.com These agents are widely used in the paper, textile, and detergent industries. blankophor-oba.com

In the paper industry, OBAs are crucial for achieving high levels of brightness and whiteness that cannot be reached with pulp and fillers alone. ippta.co Different types of OBAs, classified by the number of sulphonic groups (di-, tetra-, and hexa-sulphonated), are used for various applications, from wet-end processing to paper coating. ippta.co While stilbene (B7821643) derivatives are the most common type of OBA, the general classification of imides as brightening agents suggests a potential for research into the fluorescent properties of this compound and its derivatives for such applications. researchgate.net

Future Research Directions and Emerging Trends for 3 Tetrapropenyl Pyrrolidine 2,5 Dione

Exploration of Novel Synthetic Methodologies and Catalysis

The development of efficient and selective synthetic routes is paramount to enabling the comprehensive study of 3-(Tetrapropenyl)pyrrolidine-2,5-dione. Future research will likely concentrate on pioneering novel synthetic methodologies that offer improvements in yield, purity, and stereochemical control. A primary focus will be the exploration of advanced catalytic systems. For instance, the use of transition-metal catalysts could facilitate the direct C-H functionalization of the pyrrolidine-2,5-dione core, providing a more atom-economical approach to introduce the tetrapropenyl group.

Furthermore, organocatalysis presents a promising avenue for the enantioselective synthesis of chiral derivatives of this compound. The development of bespoke chiral catalysts could enable the production of single enantiomers, which is crucial for investigating the compound's biological activity, as different stereoisomers often exhibit distinct pharmacological profiles. Flow chemistry is another emerging technique that could be applied to the synthesis of this compound, offering benefits such as enhanced reaction control, improved safety, and facile scalability.

Application of Advanced Computational Approaches for Enhanced Discovery

In silico methods are becoming indispensable tools in modern chemical research, and their application to this compound is expected to accelerate discovery. Advanced computational approaches, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep insights into the molecule's electronic structure, conformational preferences, and reactivity. These computational studies can aid in the rational design of new synthetic pathways and predict the outcomes of catalytic reactions, thereby reducing the need for extensive empirical screening.

Moreover, quantitative structure-activity relationship (QSAR) modeling can be employed to predict the biological activities of this compound and its analogs. By correlating structural features with biological data, these models can guide the design of new derivatives with enhanced potency and selectivity towards specific biological targets. Virtual screening campaigns, powered by sophisticated docking algorithms, can also be used to identify potential protein targets for this compound from vast biological databases, thus opening up new avenues for therapeutic applications.

Expansion of the Biological Target Repertoire and Mechanism of Action Elucidation

A critical area of future research will be the comprehensive investigation of the biological activities of this compound. While the broader class of succinimide (B58015) derivatives has been shown to exhibit a wide range of biological effects, including anticonvulsant and anticancer properties, the specific targets of this particular compound remain to be elucidated. High-throughput screening assays against diverse panels of enzymes and receptors will be instrumental in identifying its primary biological targets.

Once potential targets are identified, detailed mechanistic studies will be necessary to understand how this compound exerts its effects at the molecular level. Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound in complex with its protein target, providing a precise roadmap for its mechanism of action. Furthermore, cell-based assays and animal models will be essential to validate the compound's biological activity and to explore its therapeutic potential in various disease contexts.

Innovations in Sustainable Synthesis and Green Chemistry for Pyrrolidine-2,5-dione Production

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, and the production of this compound is no exception. Future research will focus on developing more sustainable and environmentally friendly methods for its synthesis. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of energy-efficient reaction conditions.

One promising approach is the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions. The development of engineered enzymes tailored for the synthesis of pyrrolidine-2,5-dione derivatives could significantly reduce the environmental impact of their production. Additionally, the design of synthetic routes that minimize waste generation and maximize atom economy will be a key priority. The integration of these green chemistry principles will not only make the production of this compound more sustainable but also more economically viable in the long term.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Tetrapropenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via aza-Michael addition or multistep protocols involving maleimide derivatives and amines. For example, highlights the use of TMEDA or TMCDA as bases to facilitate nucleophilic addition. Reaction optimization should include testing temperature gradients (e.g., 0°C to room temperature) and solvent systems (e.g., THF, toluene) to maximize yield. Monitoring intermediates via TLC and adjusting stoichiometric ratios of reactants (e.g., tetrapropenylamine to maleic anhydride derivatives) are critical steps .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H and ¹³C), IR, and mass spectrometry for structural validation. demonstrates that characteristic NMR peaks for pyrrolidine-2,5-dione derivatives include δ ~2.5–3.5 ppm (pyrrolidine protons) and δ ~170–180 ppm (carbonyl carbons). IR absorption bands near 1700 cm⁻¹ confirm carbonyl groups. High-resolution mass spectrometry (HRMS) should match the calculated molecular weight within 0.005 Da to verify purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for pyridine/pyrrolidine derivatives ( ). Use fume hoods for synthesis steps involving volatile reagents. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways, as described in . Quantum chemical calculations (e.g., Gaussian 16) can predict activation energies for nucleophilic attacks at the pyrrolidine carbonyl groups. Pair computational results with experimental validation—for example, testing predicted intermediates via LC-MS .

Q. What statistical experimental design strategies are effective for optimizing the synthesis of this compound derivatives?

- Methodological Answer : Apply factorial design () to evaluate variables like temperature, solvent polarity, and catalyst loading. For a 3-factor, 2-level design, conduct 8 experiments to identify significant interactions. Use ANOVA to analyze yield data and prioritize factors (e.g., solvent choice may account for >60% variance). Response surface methodology (RSM) can further refine optimal conditions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound analogs?

- Methodological Answer : Cross-validate conflicting NMR/IR results with X-ray crystallography (if crystalline) or 2D NMR techniques (e.g., COSY, HSQC). For example, reports discrepancies between calculated and observed molecular weights; such cases require repeating HRMS under controlled ionization conditions (e.g., ESI vs. EI modes) and verifying sample purity via HPLC .

Q. What strategies are recommended for studying the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Synthesize analogs with variations in the tetrapropenyl chain (e.g., alkyl, aryl substituents) using methods from and . Test bioactivity in vitro (e.g., enzyme inhibition assays) and correlate results with computational docking studies (AutoDock Vina). Use multivariate regression to identify key substituent effects on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products